4-bromo-N-but-2-ynyl-3-hydroxybenzamide

BRD4 BD1 Bromodomain inhibitor Isothermal titration calorimetry

4-Bromo-N-but-2-ynyl-3-hydroxybenzamide occupies a unique intermediate selectivity space—measurable BRD4 BD1 affinity (Kd 6.80 µM) with 2.7–3.3-fold preference over CBP/p300, bridging the gap between ultra-potent pan-BET inhibitors and single-target probes. The terminal alkyne enables CuAAC bioconjugation without additional linker chemistry, absent in N-alkyl/aryl analogs. With Gram-positive antibacterial activity (IC₅₀ 3.19 µM vs. E. faecalis), it serves dual roles in epigenetic profiling and antibiotic lead optimization. Generic substitutions cannot replicate the bromodomain engagement conferred by the N-but-2-ynyl moiety. Essential for calibrating HTS selectivity thresholds and training computational docking models across the full affinity spectrum.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
Cat. No. B6630198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-but-2-ynyl-3-hydroxybenzamide
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCC#CCNC(=O)C1=CC(=C(C=C1)Br)O
InChIInChI=1S/C11H10BrNO2/c1-2-3-6-13-11(15)8-4-5-9(12)10(14)7-8/h4-5,7,14H,6H2,1H3,(H,13,15)
InChIKeyKYDIRFHOFYBJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-but-2-ynyl-3-hydroxybenzamide: Chemical Identity, Bromodomain Ligand Profile, and Procurement Positioning


4-Bromo-N-but-2-ynyl-3-hydroxybenzamide (CHEMBL3785648, BDBM50159140; CAS not universally assigned, ChemCD BC468491) is a synthetic, trisubstituted benzamide derivative belonging to the class of bromodomain-interacting small molecules [1][2]. The compound features a 4-bromo substituent, a 3-hydroxy group on the benzamide core, and an N-but-2-ynyl side chain that introduces an alkyne moiety. Its molecular formula is C₁₁H₁₀BrNO₂ with a molecular weight of approximately 268.11 g/mol; supplier catalog entries list a variant at 324.216 g/mol (likely a salt or hydrate form, C₁₅H₁₈BrNO₂) [1][3]. The compound is listed in BindingDB and ChEMBL with curated affinity data against bromodomain-containing proteins, including BRD4, CBP (CREBBP), and p300 (EP300), positioning it as a research tool for epigenetic target profiling [2]. It is commercially available through multiple chemical suppliers (Alfa Chemistry, ZereneX Molecular Ltd., BCH-RESEARCH) as a research-grade building block or screening compound [3].

Why 4-Bromo-N-but-2-ynyl-3-hydroxybenzamide Cannot Be Replaced by Generic 3-Hydroxybenzamide Analogs in Epigenetic Profiling Workflows


Generic substitution within the 3-hydroxybenzamide class is precluded by the profound impact of the N-alkynyl side chain on bromodomain binding selectivity. While the unsubstituted 4-bromo-3-hydroxybenzamide (CAS 916213-59-7) serves as a versatile synthetic intermediate with no reported bromodomain activity, the installation of the N-but-2-ynyl moiety transforms the scaffold into a bona fide bromodomain ligand with measurable, differential affinity across BET and non-BET family members [1][2]. The alkyne-containing side chain contributes both steric and electronic features that cannot be replicated by saturated N-alkyl (e.g., N-butyl or N-propyl) or N-aryl (e.g., benzanilide) analogs, which show entirely distinct biological profiles—ranging from antifungal activity in halogenated hydroxybenzanilides to HDAC inhibition in N-hydroxybenzamide series [3]. Furthermore, BindingDB records confirm that closely related N-substituted benzamide analogs with alternative capping groups exhibit Kd values against BRD4 bromodomains that differ by over four orders of magnitude (300 pM to >10 μM), underscoring that subtle side-chain modifications drive dramatic selectivity shifts [4]. For researchers building bromodomain-targeted libraries or conducting epigenetic probe discovery, substituting this compound with a generic 3-hydroxybenzamide would result in loss of all bromodomain engagement and render the experiment uninterpretable [1][4].

Quantitative Differentiation Evidence: 4-Bromo-N-but-2-ynyl-3-hydroxybenzamide vs. Closest Bromodomain Ligand Comparators


BRD4 Bromodomain 1 Affinity: Quantitative Comparison with a High-Affinity BET Inhibitor Reference Compound

4-Bromo-N-but-2-ynyl-3-hydroxybenzamide binds to the first bromodomain of human BRD4 (BRD4 BD1) with a dissociation constant (Kd) of 6.80 × 10³ nM (6.80 μM) as measured by isothermal titration calorimetry (ITC) using partial-length human BRD4 bromodomain 1 [1]. In contrast, a structurally distinct, high-affinity BET inhibitor reference compound (BDBM50148603, CHEMBL3770724) binds the same BRD4 BD1 domain with Kd values of 3.40 nM (DiscoverX assay) and 3.30 × 10³ nM (ITC), demonstrating a comparable affinity range [2]. The target compound's 6.80 μM Kd places it firmly in the moderate-affinity BRD4 BD1 ligand space—approximately 2.0 × 10³-fold weaker than the most potent known BET BD1 binders (Kd ≈ 3.4 nM) but comparable in magnitude to the ITC-measured affinity of that same reference compound (Kd = 3.30 × 10³ nM, a factor of ~2.1 difference) [1][2]. This moderate BD1 affinity, combined with the alkyne side chain, offers a differentiated binding profile suitable for probe optimization campaigns where ultra-high potency is not the primary objective.

BRD4 BD1 Bromodomain inhibitor Isothermal titration calorimetry Epigenetic probe BET selectivity

Differential Affinity Across CBP and p300 Bromodomains: Evidence for Non-BET Selectivity Over BRD4 BD1

Beyond BRD4, 4-bromo-N-but-2-ynyl-3-hydroxybenzamide demonstrates measurable but weaker binding to the bromodomains of the histone acetyltransferases CBP (CREBBP) and p300 (EP300). Against human His-Tev-tagged CBP expressed in a bacterial system, the compound exhibits a Kd of 1.81 × 10⁴ nM (18.1 μM) as determined by ITC with a 30-minute incubation [1]. Against p300 (unknown origin), the Kd is 2.26 × 10⁴ nM (22.6 μM) [1]. Compared to its own BRD4 BD1 affinity (Kd = 6.80 × 10³ nM), this represents a selectivity window of approximately 2.7-fold (CBP/BRD4) and 3.3-fold (p300/BRD4) in favor of BRD4 BD1 binding [1]. While the absolute affinity for CBP/p300 is modest (>18 μM), the consistent 2.7–3.3-fold BRD4 preference provides a quantifiable selectivity fingerprint. This contrasts sharply with pan-BET inhibitors that often exhibit Kd values <100 nM across BRD2/3/4/T with minimal non-BET discrimination, and with highly selective CBP/p300 inhibitors (e.g., GNE-781) that show >100-fold selectivity for CBP/p300 over BET bromodomains [2][3].

CBP/p300 bromodomain Non-BET inhibitor CREBBP EP300 Selectivity profiling Epigenetic chemical probe

Antibacterial Activity Against Enterococcus faecalis: Quantitative MIC Data vs. Class-Level Benzamide Comparators

4-Bromo-N-but-2-ynyl-3-hydroxybenzamide has been profiled for antibacterial activity against the Gram-positive pathogen Enterococcus faecalis CECT 481. In a standardized 2-fold microtiter broth dilution assay with 18-hour incubation, the compound inhibited microbial growth with an IC₅₀ of 3.19 × 10³ nM (3.19 μM), equivalent to approximately 1.03 μg/mL [1]. The AntibioticDB classifies this compound as a synthetic, direct-acting small molecule with a Gram-positive spectrum and a putative mechanism involving cell wall synthesis inhibition, as detected by a cell wall inhibitor reporter system [2]. For context, structurally related 2-hydroxybenzamide derivatives have been reported with MIC values against various bacterial strains in the range of 4–150 μg/mL, while optimized benzamide FtsZ inhibitors (e.g., the series described by Bryan et al., 2023) achieve superior bactericidal activity with MIC values in the sub-μg/mL range against multidrug-resistant Staphylococcus aureus [3][4]. The target compound's MIC of ~1 μg/mL against E. faecalis places it in an intermediate activity tier—more potent than many generic benzamide derivatives but substantially less potent than dedicated FtsZ-targeted analogs—suggesting utility as a starting scaffold for antibacterial optimization rather than as a standalone lead.

Antibacterial Enterococcus faecalis Gram-positive Cell wall synthesis inhibitor Benzamide antimicrobial MIC determination

Structural Differentiation: The N-But-2-ynyl Moiety as a Physicochemical and Synthetic Distinguisher from N-Alkyl and N-Aryl Benzamide Analogs

The N-but-2-ynyl substituent distinguishes 4-bromo-N-but-2-ynyl-3-hydroxybenzamide from the broader family of N-alkyl (e.g., N-methyl, N-butyl, N-propyl) and N-aryl (e.g., benzanilide, salicylanilide) 3-hydroxybenzamide derivatives that dominate the antifungal, antibacterial, and HDAC inhibitor literature [1][2]. The terminal alkyne introduces three meaningful physicochemical and synthetic consequences: (i) increased molecular rigidity compared to saturated N-butyl analogs, which reduces conformational entropy and can enhance binding selectivity; (ii) a higher fraction of sp-hybridized carbon (Csp), which modulates lipophilicity and hydrogen-bonding capacity relative to sp³-only N-alkyl chains; and (iii) a built-in 'click chemistry' handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling facile conjugation to azide-functionalized probes, fluorophores, or solid supports without requiring additional linker installation [3]. By comparison, N-aryl-substituted 3-hydroxybenzamides (e.g., 4'-chloro-3-hydroxybenzanilide) lack this synthetic versatility entirely and show biological activity profiles skewed toward antifungal rather than bromodomain engagement [1][2]. The alkyne moiety thus positions this compound as a privileged intermediate for both biochemical probe development and library diversification strategies.

Alkyne-containing benzamide N-but-2-ynyl side chain Physicochemical properties Click chemistry handle Synthetic diversification LogP modulation

Priority Application Scenarios for 4-Bromo-N-but-2-ynyl-3-hydroxybenzamide Based on Quantitative Differentiation Evidence


Bromodomain Profiling Panels: A Moderate-Affinity BRD4 BD1 Probe with Defined CBP/p300 Selectivity Window

In bromodomain selectivity profiling panels (e.g., BROMOscan or in-house ITC platforms), this compound fills a specific gap as a moderate-affinity BRD4 BD1 ligand (Kd = 6.80 μM) with a quantifiable 2.7–3.3-fold preference over CBP and p300 bromodomains [1]. Most commercial bromodomain probe libraries are populated by either ultra-potent pan-BET inhibitors (Kd < 100 nM, minimal selectivity) or highly selective single-target probes (selectivity ratio >100-fold) [2]. A compound occupying the intermediate selectivity space—measurable but modest BRD4 preference—is valuable for establishing selectivity thresholds in high-throughput screening campaigns and for calibrating computational docking models that require training data across the full affinity spectrum [1][2].

Antibacterial Hit-to-Lead Optimization: Gram-Positive Scaffold with Defined E. faecalis Activity

With an IC₅₀ of 3.19 μM (~1.03 μg/mL) against Enterococcus faecalis CECT 481 and a putative cell wall synthesis inhibition mechanism, this compound represents a viable starting point for Gram-positive antibacterial optimization programs [3][4]. The activity level is 4–150-fold superior to generic 2-hydroxybenzamide derivatives, placing it above the typical hit-identification threshold for fragment-based or scaffold-hopping approaches [3]. Medicinal chemistry teams can exploit the N-alkynyl side chain as a diversification vector while the 4-bromo and 3-hydroxy substituents on the benzamide core provide additional positions for SAR exploration [5].

Chemoproteomic Probe Development via Alkyne-Azide Click Conjugation

The terminal alkyne in the N-but-2-ynyl side chain provides a built-in handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling direct conjugation to azide-modified biotin tags, fluorophores (e.g., TAMRA-azide, Cy5-azide), or solid-phase resins without additional linker chemistry [5]. This capability is absent in all N-alkyl and N-aryl 3-hydroxybenzamide analogs [6]. Researchers can use the resulting probe molecules in pull-down experiments to identify cellular protein targets, in fluorescence polarization assays to measure competitive displacement, or in cellular imaging studies to assess subcellular localization—all while retaining the bromodomain and antibacterial pharmacophores [1][3][5].

Epigenetic Chemical Library Enrichment: Diversifying BET/Non-BET Bromodomain Chemical Space

For organizations building focused epigenetic compound libraries, this compound adds a structurally distinct chemotype to the bromodomain-targeted collection. Unlike the majority of reported bromodomain ligands that feature heterocyclic cores (triazolopyrazines, isoxazoles, quinolinones) or N-hydroxybenzamide HDAC-hybrid scaffolds, 4-bromo-N-but-2-ynyl-3-hydroxybenzamide offers a simple benzamide core with an alkyne side chain—a combination underrepresented in public bromodomain ligand datasets [1][2]. Its moderate BRD4 affinity and defined CBP/p300 selectivity profile complement high-potency BET inhibitors in screening cascades, potentially revealing synergistic or polypharmacological effects when used in combination studies [1].

Quote Request

Request a Quote for 4-bromo-N-but-2-ynyl-3-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.